molecular formula C6H11ClO B3319735 4-Chloro-2-methyl-tetrahydro-pyran CAS No. 116131-46-5

4-Chloro-2-methyl-tetrahydro-pyran

Cat. No.: B3319735
CAS No.: 116131-46-5
M. Wt: 134.6 g/mol
InChI Key: XSABXGSPJAPCHJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-tetrahydro-pyran is an organic compound with the molecular formula C6H11ClO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methyl-tetrahydro-pyran can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydropyran with chlorine gas under controlled conditions. This reaction typically requires a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-tetrahydro-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Hydroxyl or amino derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-tetrahydro-pyran involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: The parent compound, which lacks the chlorine and methyl substituents.

    2-Methyl-tetrahydro-pyran: Similar structure but without the chlorine atom.

    4-Chloro-tetrahydro-pyran: Similar structure but without the methyl group.

Uniqueness

4-Chloro-2-methyl-tetrahydro-pyran is unique due to the presence of both chlorine and methyl substituents on the tetrahydropyran ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-chloro-2-methyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSABXGSPJAPCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291782
Record name 4-Chlorotetrahydro-2-methyl-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116131-46-5
Record name 4-Chlorotetrahydro-2-methyl-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116131-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorotetrahydro-2-methyl-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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